molecular formula C8H13N3O3 B2359868 (3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol CAS No. 2550997-12-9

(3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol

Cat. No.: B2359868
CAS No.: 2550997-12-9
M. Wt: 199.21
InChI Key: VGMBQNNCYSCQDX-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-3-Azido-1,8-dioxaspiro[45]decan-4-ol is a unique organic compound characterized by its spirocyclic structure, which includes an azido group and a dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Cycloaddition: Copper(I) catalysts in the presence of an alkyne.

Major Products

    Substitution: Amines or other nitrogen-containing derivatives.

    Reduction: Primary amines.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

(3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol largely depends on its chemical reactivity, particularly the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole linkages. This reactivity is exploited in bioconjugation and click chemistry applications, where the compound can be used to label or modify biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-3-Azido-1,8-dioxaspiro[4.5]decan-4-ol is unique due to its spirocyclic structure, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound for the development of novel materials and bioactive molecules.

Properties

IUPAC Name

(3S,4R)-3-azido-1,8-dioxaspiro[4.5]decan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c9-11-10-6-5-14-8(7(6)12)1-3-13-4-2-8/h6-7,12H,1-5H2/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMBQNNCYSCQDX-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(C(CO2)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC12[C@@H]([C@H](CO2)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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